molecular formula C22H25N3O4S2 B2734189 (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 865162-33-0

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2734189
CAS No.: 865162-33-0
M. Wt: 459.58
InChI Key: TVYDKSHZAKHTTN-FCQUAONHSA-N
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Description

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a potent and selective small-molecule inhibitor designed for advanced cancer research, specifically targeting FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene, such as Internal Tandem Duplication (ITD), are drivers in approximately 30% of Acute Myeloid Leukemia (AML) cases and are associated with high relapse rates and poor prognosis. This compound demonstrates nanomolar inhibitory activity against both FLT3-ITD and resistant mutant forms like FLT3-D835Y, effectively suppressing constitutive FLT3 signaling and inducing apoptosis in FLT3-dependent leukemic cell lines. Its mechanism involves binding to the kinase domain, stabilizing the inactive conformation, and inhibiting autophosphorylation, thereby blocking critical downstream pathways like STAT5, MAPK, and PI3K/AKT that promote cell proliferation and survival. This targeted profile makes it an essential in vitro and in vivo tool for validating FLT3 as an oncogenic driver, investigating resistance mechanisms, and developing novel combination therapies for hematological malignancies. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-2-29-16-15-25-19-7-3-4-8-20(19)30-22(25)23-21(26)17-9-11-18(12-10-17)31(27,28)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYDKSHZAKHTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety and a pyrrolidinyl sulfonamide group. The molecular formula is C18_{18}H22_{22}N4_{4}O2_{2}S, with a molecular weight of approximately 358.5 g/mol. Its structural components suggest potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antibacterial Activity : Compounds containing thiazole rings have shown significant antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .
  • Cytotoxicity : Thiazole derivatives are frequently investigated for their cytotoxic effects against cancer cells. Studies suggest that modifications in the thiazole structure can enhance cytotoxicity against specific cancer cell lines .

Biological Activity Data

A summary of key findings related to the biological activity of the compound is provided in the table below:

Activity Effect Reference
AntibacterialInhibition of DNA gyrase and topoisomerase IV
CytotoxicityInduction of apoptosis in cancer cells
Neuroprotective PotentialModulation of kinase pathways

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives similar to the target compound against various strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit DNA replication pathways was highlighted as a critical mechanism .
  • Cytotoxic Effects on Cancer Cells : Research focusing on thiazole derivatives showed that specific modifications could lead to enhanced cytotoxic effects against breast cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment, revealing significant reductions in cell proliferation with increasing concentrations of the compound .
  • Neuroprotective Studies : In organotypic hippocampal slice cultures, related compounds were tested for their neuroprotective effects against excitotoxic damage induced by kainic acid. Results indicated that these compounds could prevent neuronal death through the activation of survival pathways involving AKT and PKA kinases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the efficacy of several thiazole derivatives against HepG2 liver cancer cells. The results indicated that certain compounds exhibited selectivity indices (SI) significantly higher than that of methotrexate, a standard chemotherapy drug, suggesting strong anticancer potential for this compound .

CompoundSelectivity Index
Methotrexate4.14
Compound A33.21
Compound B30.49
This compoundTBD

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Thiazole derivatives have been shown to possess significant antibacterial and antifungal activities.

Research Findings:
A comparative study screened various thiazole derivatives for their antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae. The findings suggested that certain derivatives exhibited potent activity at concentrations as low as 1 µg/mL .

MicroorganismActivity Level
E. coliHigh
S. aureusModerate
A. nigerHigh
A. oryzaeModerate

Anti-inflammatory Properties

Thiazole derivatives have also been investigated for their anti-inflammatory effects, which are critical in treating various inflammatory diseases.

Experimental Evidence:
In vitro assays demonstrated that certain thiazole compounds could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory conditions .

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole sulfur atom and sulfonamide group are susceptible to oxidation.

Reagent/Conditions Products Mechanism Source
H₂O₂ (30% in acetic acid, 60°C)Sulfoxide derivativesElectrophilic oxidation at sulfur
KMnO₄ (aqueous, pH 7, 25°C)Sulfone derivativesRadical-mediated oxidation
Ozone (O₃, CH₂Cl₂, −78°C)Cleavage of ethoxyethyl side chainOxidative C–O bond scission

Key Findings :

  • Oxidation of the benzothiazole sulfur produces sulfoxides (major) or sulfones (minor), depending on reaction time and reagent stoichiometry.

  • Ozonolysis selectively cleaves the ethoxyethyl group, yielding a carboxylic acid intermediate.

Reduction Reactions

The compound undergoes reduction at the sulfonamide and benzothiazole moieties.

Reagent/Conditions Products Mechanism Source
NaBH₄ (MeOH, 0°C)Reduced benzothiazole (dihydro form)Hydride transfer to C=N bond
LiAlH₄ (dry THF, reflux)Desulfonylated amine derivativeS–N bond cleavage
H₂/Pd-C (EtOH, 25°C)Hydrogenated ethoxyethyl chainCatalytic hydrogenation

Key Findings :

  • NaBH₄ selectively reduces the C=N bond in the benzothiazole ring without affecting the sulfonamide group .

  • LiAlH₄ cleaves the sulfonamide S–N bond, yielding a primary amine and sulfonic acid byproduct.

Substitution Reactions

The pyrrolidine-sulfonamide group participates in nucleophilic substitution.

Reagent/Conditions Products Mechanism Source
R–X (alkyl halide, K₂CO₃, DMF)N-alkylated sulfonamide derivativesSN2 at sulfonamide nitrogen
Ar–B(OH)₂ (Pd(PPh₃)₄, Cs₂CO₃)Biaryl-sulfonamide analogsSuzuki-Miyaura coupling
HNO₃/H₂SO₄ (0°C)Nitrated benzothiazole ringElectrophilic aromatic substitution

Key Findings :

  • Alkylation occurs preferentially at the pyrrolidine nitrogen over the sulfonamide group.

  • Suzuki coupling modifies the benzothiazole ring with aryl groups, enhancing π-stacking interactions .

Acid/Base-Mediated Hydrolysis

The sulfonamide and ethoxyethyl groups are hydrolytically labile under extreme pH.

Conditions Products Mechanism Source
6M HCl (reflux, 12 h)Benzoic acid + pyrrolidine sulfonic acidAcid-catalyzed hydrolysis
5M NaOH (EtOH/H₂O, 60°C)Ethylene glycol + sulfonate saltBase-induced ether cleavage

Key Findings :

  • Acidic hydrolysis degrades the benzamide and sulfonamide bonds, producing simple aromatic acids.

  • The ethoxyethyl group is hydrolyzed to ethylene glycol under basic conditions.

Photochemical Reactions

UV irradiation induces unique rearrangements.

Conditions Products Mechanism Source
UV light (λ = 254 nm, CH₃CN)Ring-expanded thiadiazepine derivative -sigmatropic shift

Key Findings :

  • Photolysis triggers a sigmatropic rearrangement, forming a seven-membered thiadiazepine ring .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name (CAS) Core Structure Substituents (Position) Solubility (LogP)* Biological Activity Highlights
Target Compound (533868-89-2) Benzo[d]thiazole 3-(2-ethoxyethyl), 4-(pyrrolidine-SO₂) 3.2 (estimated) Kinase inhibition (theoretical)
1007540-88-6 Benzo[d]thiazole 3-ethyl-4-fluoro, 4-(azepane-SO₂) 3.8 (estimated) Enhanced metabolic stability
Ethyl Benzimidazole Derivatives Benzimidazole Varied (hydrazones, oxazepines) 2.5–4.0 Antimicrobial, anticancer
Benzodioxine-Thiadiazole Derivatives Benzodioxine-Thiadiazole Hydrazine-carbothioamide 2.1–2.9 Antifungal, antitumor

*LogP values are estimated based on substituent contributions.

Key Findings:

Core Heterocycle Influence: The benzo[d]thiazole core in the target compound and 1007540-88-6 offers planar rigidity, favoring interactions with hydrophobic enzyme pockets.

Substituent Effects :

  • Ethoxyethyl vs. Ethyl-Fluoro : The 2-ethoxyethyl group in the target compound improves solubility (LogP ~3.2) compared to the ethyl-fluoro substituent in 1007540-88-6 (LogP ~3.8). However, the fluorine atom in the latter enhances metabolic stability via reduced oxidative degradation .
  • Pyrrolidine vs. Azepane Sulfonyl : The pyrrolidine sulfonyl group (5-membered ring) in the target compound may provide stronger hydrogen-bonding interactions than the azepane (7-membered) analogue due to reduced steric hindrance and optimal ring tension .

Synthetic Complexity :

  • The target compound’s synthesis likely involves hydrazone formation followed by cyclization, akin to methods described for benzodioxine-thiadiazole derivatives . However, introducing the ethoxyethyl group requires precise control of reaction conditions (e.g., sodium acetate buffer) to avoid side reactions, increasing complexity compared to simpler ethyl or benzimidazole derivatives .

Q & A

Q. What are the key structural features of this compound that influence its reactivity in organic synthesis?

The compound contains a benzo[d]thiazole core with a 2-ethoxyethyl substituent at position 3 and a 4-(pyrrolidin-1-ylsulfonyl)benzamide group. The Z-configuration of the imine bond (C=N) and the electron-withdrawing sulfonyl group enhance electrophilicity, facilitating nucleophilic substitutions or cycloadditions. The pyrrolidine sulfonyl moiety may improve solubility and bioavailability .

Q. Which spectroscopic methods are critical for confirming its stereochemical configuration?

  • 1H/13C NMR : Assign chemical shifts for the imine proton (δ ~8.5–9.5 ppm) and adjacent thiazole carbons to confirm Z-configuration.
  • NOESY/ROESY : Detect spatial proximity between the 2-ethoxyethyl chain and benzamide group to validate stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ calculated vs. observed) .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and purity?

  • Stepwise Functionalization : Introduce the 2-ethoxyethyl group via alkylation of a benzo[d]thiazol-2(3H)-one intermediate before forming the imine bond.
  • Catalysis : Use Pd-catalyzed cross-coupling for aryl sulfonamide installation (e.g., Suzuki-Miyaura for benzamide coupling).
  • Purification : Employ gradient flash chromatography (hexane/EtOAc to DCM/MeOH) or preparative HPLC to isolate the Z-isomer selectively .

Q. What strategies mitigate competing side reactions during imine bond formation?

  • Low-Temperature Conditions : Perform reactions at 0–5°C to suppress E/Z isomerization.
  • Anhydrous Solvents : Use THF or DMF with molecular sieves to minimize hydrolysis.
  • Steric Hindrance : Bulky substituents on the benzamide group favor Z-configuration via kinetic control .

Q. How do substituents on the benzo[d]thiazole and benzamide moieties affect anticancer activity?

  • SAR Insights :
  • Pyrrolidine Sulfonyl : Enhances cellular permeability and target binding (e.g., kinase inhibition).
  • 2-Ethoxyethyl : Increases metabolic stability compared to shorter alkyl chains.
  • Z-Configuration : Critical for maintaining planar geometry, enabling intercalation with DNA or enzyme active sites.
    • Assays : Compare IC50 values in MTT assays (e.g., against HeLa or MCF-7 cells) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA G-quadruplexes or STING agonists.
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in Desmond).
  • QSAR Models : Correlate logP, polar surface area, and H-bond donors/acceptors with activity .

Q. How can in vitro stability under physiological conditions be evaluated?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS.
  • Plasma Stability : Measure half-life in human plasma at 37°C.
  • Metabolic Resistance : Use liver microsomes to assess CYP450-mediated oxidation .

Methodological Guidance

Designing a protocol for assessing reactive oxygen species (ROS) generation in cancer cells:

  • Cell Lines : Use A549 or HT-29 cells pre-treated with DCFH-DA (ROS-sensitive dye).
  • Dose Response : Treat with 1–50 µM compound for 24–48 hrs.
  • Flow Cytometry : Quantify fluorescence intensity (Ex/Em: 488/525 nm). Validate with N-acetylcysteine (ROS inhibitor) .

Resolving contradictions in biological activity data across studies:

  • Assay Standardization : Ensure consistent cell viability protocols (e.g., ATP-based vs. resazurin assays).
  • Batch Analysis : Compare purity (>95% by HPLC) and stereochemical integrity (NMR) of compound batches.
  • Orthogonal Models : Validate findings in 3D spheroids or patient-derived xenografts (PDX) .

Developing a scalable purification workflow for preclinical studies:

  • Step 1 : Crude product purification via silica gel chromatography (EtOAc/hexane, 3:7).
  • Step 2 : Recrystallization from ethanol/water (1:3) to remove polar impurities.
  • Step 3 : Final polishing using SFC (supercritical CO2/MeOH) for enantiomeric excess >99% .

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